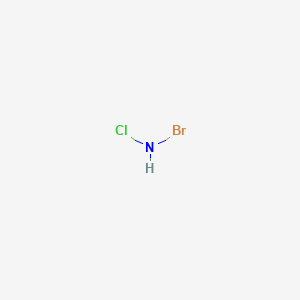

Bromochloroamine

Description

Structure

3D Structure

Properties

CAS No. |

77352-23-9 |

|---|---|

Molecular Formula |

BrClHN |

Molecular Weight |

130.37 g/mol |

InChI |

InChI=1S/BrClHN/c1-3-2/h3H |

InChI Key |

SXRWJOLQEBEZCM-UHFFFAOYSA-N |

Canonical SMILES |

N(Cl)Br |

Origin of Product |

United States |

Formation Pathways and Kinetics of Bromochloroamine

Precursors and Reaction Conditions for Bromochloroamine Synthesis

The synthesis of this compound is influenced by a variety of precursors and reaction conditions. The primary reactants are monochloramine and a source of bromine, but the efficiency and rate of the reaction are heavily dependent on environmental factors. researchgate.netnih.govresearchgate.net

Monochloramine and Bromide Ion Interactions

The principal pathway for this compound formation involves the reaction of monochloramine (NH₂Cl) with bromide ions (Br⁻). researchgate.netnih.gov This reaction is understood to proceed through a general acid-assisted transfer of a chlorine cation (Cl⁺) to the bromide ion, forming bromine chloride (BrCl) as a reactive intermediate. iwaponline.com This intermediate then rapidly reacts to form this compound. The presence of bromide has been shown to accelerate the decay of monochloramine, with the formation of this compound being a key step in this process. researchgate.net For instance, at a pH of 7 and a monochloramine concentration of 2 mg/L, the presence of 1 mg/L of bromide can lead to a 15% decay of monochloramine within 24 hours due to this compound formation. researchgate.net

Hypobromous Acid and Monochloramine Reactions

An alternative and significantly faster pathway for this compound formation is the reaction between hypobromous acid (HOBr) and monochloramine. researchgate.netmdpi.com This reaction is reported to be at least three orders of magnitude faster than the reaction between monochloramine and bromide ions at a pH of 6.5. researchgate.net Hypobromous acid itself can be formed from the oxidation of bromide by hypochlorous acid (HOCl), which can be present as a hydrolysis product of chloramines. researchgate.netiwaponline.com

Influence of pH and Ionic Strength on this compound Formation

The formation of this compound is highly dependent on the pH of the solution. researchgate.netnih.gov The rate of monochloramine decay, and consequently this compound formation, increases as the pH decreases. researchgate.netresearchgate.net This is because the formation pathway is often acid-catalyzed. researchgate.net Conversely, at higher pH levels, monochloramine is more stable, which can slow down the formation of this compound. iwaponline.com

Ionic strength also plays a role in the reaction kinetics. While specific studies on the direct effect of ionic strength on this compound formation are detailed, the broader context of ion interactions in similar chemical systems suggests that changes in ionic strength can influence reaction rates by affecting the activity of the involved ions. nih.govnih.gov

Effects of Ammonia (B1221849) and Phosphate (B84403) Buffer Concentrations

The concentrations of ammonia (NH₃) and phosphate buffers can significantly impact the formation of this compound. researchgate.netnih.govresearchgate.net An excess of ammonia can inhibit the formation of brominated amines. researchgate.net The maximum concentration of this compound reached during the reaction is observed to decrease as the concentrations of both phosphate and ammonia increase. researchgate.netnih.govresearchgate.net Phosphate buffers can influence the reaction through their role in acid-base catalysis. osti.gov

Kinetic Modeling of this compound Formation

To better understand and predict the concentration of this compound over time, kinetic models have been developed. These models incorporate the various reactions involved in its formation and subsequent decomposition. researchgate.netnih.gov

Rate Constants Determination

Determining the rate constants for the reactions involved in this compound formation is essential for accurate kinetic modeling. These constants are typically obtained by fitting experimental data to proposed reaction models. researchgate.netnih.gov For the reaction between monochloramine and bromide, a rate-limiting step involves general acid catalysis. acs.org

One study proposed an extended model that includes reactions for monochloramine autodecomposition, the decay of bromamines in the presence of bromide, and the formation and decomposition of this compound. researchgate.net The rate constants for these reactions were determined through least-squares fitting of experimental data under various conditions of pH, bromide and monochloramine concentrations, and phosphate and ammonia levels. researchgate.netnih.gov

Table 1: Factors Influencing this compound Formation

| Factor | Effect on this compound Formation | Reference |

|---|---|---|

| Monochloramine & Bromide Ion | Primary reactants for formation. | researchgate.net, nih.gov |

| Hypobromous Acid | Reacts with monochloramine much faster than bromide ions. | researchgate.net, mdpi.com |

| pH | Formation rate increases with decreasing pH. | researchgate.net, researchgate.net |

| Ammonia Concentration | Higher concentrations decrease the maximum this compound level. | researchgate.net |

| Phosphate Buffer Concentration | Higher concentrations decrease the maximum this compound level. | researchgate.net, nih.gov |

Table 2: Selected Rate Constants for Reactions Involving this compound Formation

| Reactants | Products | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| NH₂Cl + H⁺ + Br⁻ | Intermediate | (3.8 ± 0.8) × 10⁵ M⁻² s⁻¹ | Rate-limiting step | acs.org |

| NH₂Cl + HOBr | NHBrCl + H₂O | 2.9 × 10⁵ M⁻¹s⁻¹ | - | mdpi.com |

Development and Validation of Kinetic Models

The reaction between monochloramine (NH₂Cl) and bromide ions (Br⁻) is the primary pathway for this compound formation. researchgate.netillinois.edu The kinetics of this reaction are influenced by several factors, including pH, the initial concentrations of monochloramine and bromide, and the presence of buffers like phosphate. acs.orgnih.gov

Research has shown that the decay rate of monochloramine increases as the pH decreases and the concentration of bromide ions increases. acs.orgnih.gov Concurrently, the concentration of this compound rises to a maximum level before gradually decreasing. acs.orgnih.gov The presence of phosphate and excess ammonia has been observed to lower the peak concentration of this compound achieved. acs.orgnih.gov

To accurately predict the concentration profiles of both monochloramine and this compound over time, kinetic models have been developed. Early models were unable to account for the decay of this compound. acs.orgnih.gov Consequently, more comprehensive models were proposed, incorporating reactions for:

Monochloramine autodecomposition

The decay of bromamines in the presence of bromide

this compound formation

this compound decomposition acs.orgnih.gov

These extended models utilize reaction rate constants obtained by fitting the model to experimental data sets under various conditions. acs.orgnih.gov Generally, these models show good agreement with experimental data, although some deviations have been noted at low pH and high bromide concentrations. acs.orgnih.gov

The following table presents a selection of key reactions and their associated rate constants that are often included in kinetic models for the this compound system.

| Reaction | Rate Constant (k) | Conditions/Notes | Reference |

| NH₂Cl + H⁺ + Br⁻ ⇌ NH₃Br⁺ + Cl⁻ | Varies with conditions | General acid-assisted reaction | sc.edu |

| NH₂Cl + HOBr ⇌ NHBrCl + H₂O | - | One method for NHBrCl synthesis | nih.gov |

| NHBrCl autodecomposition | Varies with conditions | Influenced by factors like pH | nih.gov |

This table is for illustrative purposes and represents a simplified view of the complex reaction network.

Autodecomposition Pathways of Precursors

The stability of monochloramine, a primary precursor to this compound, is a critical factor. acs.orgnih.gov Monochloramine undergoes autodecomposition, a process that is accelerated in the presence of bromide. researchgate.net This enhanced decay is directly linked to the formation of this compound. researchgate.net For instance, at a pH of 7, a monochloramine concentration of 2 mg/L, and a bromide concentration of 1 mg/L, the formation of this compound can account for up to 15% of the monochloramine decay within the first 24 hours. researchgate.net

Mechanistic Elucidation of this compound Generation

The mechanism of this compound formation from the reaction of monochloramine and bromide is thought to proceed through a general acid-assisted chlorine transfer. sc.edu This process involves the formation of bromine chloride (BrCl) as a reactive intermediate. sc.edu

Two primary laboratory synthesis methods for generating this compound have been described, which shed light on its formation mechanism:

The HOBr Method: This involves combining solutions of monochloramine (NH₂Cl) and hypobromous acid (HOBr). This method results in the rapid formation of this compound through direct bromine substitution. nih.gov

The Br⁻ Method: This method involves combining monochloramine with bromide ions (Br⁻). The generation of this compound is slower in this case as it relies on the initial reaction between NH₂Cl and Br⁻. nih.gov

The following table summarizes the key reactants and observations for these two synthesis methods.

| Synthesis Method | Primary Reactants | Observation | Reference |

| HOBr Method | NH₂Cl and HOBr | Rapid formation of NHBrCl | nih.gov |

| Br⁻ Method | NH₂Cl and Br⁻ | Slower, continuous generation of NHBrCl | nih.gov |

These mechanistic studies are crucial for developing accurate kinetic models and understanding the fate of disinfectants and the formation of byproducts in water treatment processes. nih.gov The reactivity of the resulting this compound can also depend on the synthesis method, highlighting the complexity of the chemical system. nih.gov

Decomposition and Stability of Bromochloroamine

Reaction Kinetics of Bromochloroamine Decomposition

The decomposition of this compound is a complex process that follows its initial formation. In the presence of bromide, monochloramine decay is significantly accelerated, leading to the formation of this compound, which then gradually decomposes. acs.orgresearchgate.netnih.gov The concentration of this compound typically increases to a maximum before declining. researchgate.netnih.gov

Research has shown that the rate of monochloramine decay and subsequent this compound formation increases with higher initial concentrations of both monochloramine and bromide, even when their ratio is kept constant. acs.org For instance, in one study, the decay of monochloramine in the presence of bromide was rapid, with this compound forming and decaying within approximately 6 hours. acs.org

The decomposition of this compound itself has been the subject of kinetic modeling. One proposed four-step decomposition scheme was simplified to a two-reaction model, with rate constants fitted to experimental data. acs.org However, it was noted that one of the rate constants in this simplified model did not significantly affect the fit. acs.org More recent and extended models have been developed to better capture the decay of this compound, incorporating reactions for monochloramine autodecomposition, the decay of bromamines in the presence of bromide, and the formation and decomposition of this compound itself. researchgate.netnih.gov These models have shown good agreement with experimental data under most conditions, though deviations can occur at low pH and high bromide concentrations. researchgate.netnih.gov

The table below summarizes the conditions from a batch experiment studying this compound kinetics.

| Parameter | Value/Range | Reference |

|---|---|---|

| pH | 6 - 8 | acs.org |

| Initial Monochloramine (mM) | 0.1 - 2.3 | acs.org |

| Initial Bromide (mM) | 0.1 - 50 | acs.org |

| Phosphate (B84403) Buffer (mM) | 5 - 50 | acs.org |

| Excess Ammonia (B1221849) (mM) | 0.01 - 9.8 | acs.org |

| Temperature (°C) | 23.7 | acs.org |

Factors Influencing this compound Stability

The stability of this compound is not intrinsic but is heavily influenced by the chemical environment in which it exists. Key factors include pH and the presence of other chemical species.

The pH of the water is a primary factor governing the stability of this compound. The decay rate of monochloramine, which leads to the formation of this compound, increases as the pH decreases. researchgate.netnih.govresearchgate.net Consequently, the formation of this compound is more pronounced at lower pH values.

Conversely, this compound itself is more stable at a higher pH. researchgate.net Studies have indicated that this compound is more stable at pH 8 compared to pH 6. researchgate.net This pH-dependent stability has implications for the formation of disinfection byproducts.

The presence of other chemical species in the water can significantly impact the stability and concentration of this compound.

Ammonia: The presence of excess ammonia has been found to decrease the maximum concentration of this compound reached. researchgate.netnih.gov

Bromide: An increased concentration of bromide ions accelerates the decay of monochloramine and, consequently, the formation of this compound. researchgate.netnih.govresearchgate.net

Phosphate: Phosphate buffer concentration also plays a role, with studies showing that an increase in phosphate concentration leads to a decrease in the maximum concentration of this compound formed. researchgate.netnih.govosti.gov This is potentially due to phosphate's effect on the stability and formation of dibromamine, an intermediate species. osti.gov

The following table outlines the general effects of these co-existing species on this compound.

| Co-existing Species | Effect on this compound Concentration | Reference |

|---|---|---|

| Ammonia (excess) | Decreases maximum concentration | researchgate.netnih.gov |

| Bromide | Increases formation rate | researchgate.netnih.govresearchgate.net |

| Phosphate | Decreases maximum concentration | researchgate.netnih.gov |

pH Dependence

Modeling of this compound Decay Profiles

To understand and predict the behavior of this compound in water systems, various kinetic models have been developed. Early models were not always successful in capturing the decay profile of this compound. researchgate.netnih.gov

To address this, extended models have been proposed. These models are more comprehensive, including reaction pathways for the autodecomposition of monochloramine, the decay of bromamines in the presence of bromide, and the specific formation and decomposition reactions of this compound. researchgate.netnih.gov Reaction rate constants for these models are typically determined by fitting the model to experimental data sets that cover a range of conditions, including varying pH, and concentrations of bromide, monochloramine, phosphate, and ammonia. researchgate.netnih.gov

These models have generally shown good agreement with experimental data, allowing for the prediction of monochloramine and this compound concentration profiles under various conditions. researchgate.netnih.gov However, some deviations between the model predictions and experimental results have been observed, particularly at low pH and high bromide concentrations, indicating areas for further refinement. researchgate.netnih.gov Modeling efforts have also been used to validate that bromide was the cause of chlorine decay in certain water systems. pnws-awwa.org

Reactivity and Transformation Mechanisms of Bromochloroamine

Reaction Pathways with Organic Substrates

The reactivity of bromochloroamine with organic compounds can proceed through several mechanisms, depending on the nature of the substrate. The predominant pathways involve electrophilic attack and electron transfer, leading to the formation of brominated organic products. researchgate.net

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile attacks the electron-rich π system of the aromatic ring, replacing a hydrogen atom. byjus.commasterorganicchemistry.com The mechanism generally involves two steps: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore the ring's aromaticity. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

In the context of this compound, this pathway is relevant for reactions with electron-rich aromatic substrates, such as phenolic compounds. researchgate.net For instance, studies examining the reaction of this compound solutions with phenol (B47542) red, an aromatic indicator, demonstrate bromine substitution onto the aromatic structure. nih.govascelibrary.org However, these studies have critically shown that this compound itself is a much less potent reactant in these substitution reactions than initially believed. nih.govresearchgate.net The observed reactivity is now largely attributed to more powerful electrophilic intermediates generated in situ, rather than direct reaction with the NHBrCl molecule. nih.govascelibrary.orgresearchgate.net

Electron transfer is another key mechanism through which reactive bromine species can interact with organic substrates. bhu.ac.inlibretexts.orgnumberanalytics.com This process involves the transfer of an electron from the organic molecule (the reductant) to the oxidizing agent, leading to a change in the oxidation states of both species. libretexts.orgnumberanalytics.com Depending on the specific reactants, this can occur via an outer-sphere mechanism, where the electron transfers directly between separated species, or an inner-sphere mechanism, which involves a bridging ligand. libretexts.orgnumberanalytics.com

For halamines, electron transfer pathways have been identified in reactions with specific organic compounds. For example, reactions with substrates like catechol and hydroquinone (B1673460) are known to proceed via electron transfer, resulting in the formation of quinones. researchgate.net Research on the bromine radical (Br•), a related reactive species, has shown it reacts with phenol through an electron transfer mechanism to yield p-benzoquinone as a major product. nih.govnih.govacs.org While the bromine atom in this compound has been described as highly reactive, the dominant transformation pathways for its apparent reactivity with many organic substrates are increasingly understood to be driven by potent intermediates rather than direct electron transfer from the NHBrCl molecule itself. nih.govrsc.org

A central finding in the study of this compound is that its direct brominating potency is substantially lower than that of other bromamines like monobromamine (NH₂Br) and dibromamine (NHBr₂). nih.govresearchgate.netresearcher.life Studies comparing the reaction rates of NHBrCl and bromamines with phenol red found that NHBrCl reacts at a much slower rate. nih.gov This challenges the long-held assumption that the bromine atoms in all brominated haloamines exhibit similar, high reactivity. nih.govresearchgate.net

The apparent high reactivity observed in solutions containing this compound is due to the presence of other, far more potent, brominating agents. nih.govresearchgate.net Research has identified several of these species and established a hierarchy of intrinsic reactivity for bromination.

Table 1: Intrinsic Reactivity of Various Brominating Agents This table illustrates the relative brominating potency of different species that can be present in aqueous solutions containing bromine and chlorine.

| Brominating Agent | Relative Reactivity |

| Hypobromous Acid (HOBr) | Least Reactive |

| Dibromine Monoxide (Br₂O) | More Reactive than HOBr |

| Bromine Monoxide (BrOCl) | Approximately Equal to Br₂ |

| Molecular Bromine (Br₂) | Approximately Equal to BrOCl |

| Bromine Chloride (BrCl) | Most Reactive |

| Source: Based on findings from studies on brominating agent reactivity. researchgate.net |

This difference in potency underscores the importance of understanding the specific chemical species present in a system. Bromination as a process is also known to be more selective than chlorination, preferentially reacting at the most reactive sites on an organic molecule, which often corresponds to the position that can form the most stable radical or carbocation intermediate. libretexts.org

Electron Transfer Mechanisms

Role of Intermediates in this compound Reactivity

The emerging consensus is that the significant brominating activity in aqueous systems where this compound is formed is not primarily due to the NHBrCl molecule itself. Instead, highly reactive inorganic bromine species, formed as intermediates, are the true active agents responsible for the majority of bromine substitution reactions. nih.govascelibrary.orgresearchgate.net

Bromine chloride (BrCl) has been identified as a key intermediate and a powerful brominating agent. nih.govascelibrary.org It is considered to be 10³ to 10⁸ times more reactive as a brominating agent than hypobromous acid (HOBr). nih.gov Studies designed to differentiate the reactivity of NHBrCl from its potential intermediates have provided strong evidence for the role of BrCl. nih.govresearchgate.net By synthesizing NHBrCl through different methods—one that minimizes the formation of BrCl and another where its formation is more likely—researchers demonstrated that the observed bromination of organic substrates like phenol red correlates with the presence of BrCl. nih.govascelibrary.org These findings implicate BrCl as a primary species responsible for the bromination previously attributed to this compound. nih.govresearchgate.net

Alongside BrCl, molecular bromine (Br₂) is another crucial intermediate that contributes significantly to the brominating capacity of these solutions. nih.govascelibrary.orgresearchgate.net Like BrCl, Br₂ is a highly reactive electrophile capable of attacking electron-rich organic substrates. nih.govresearchgate.net Experiments have shown that Br₂ appears to be one of the true brominating agents in solutions where NHBrCl is formed. nih.govascelibrary.orgresearcher.life The intrinsic reactivity of Br₂ is greater than that of HOBr and comparable to that of BrOCl. researchgate.net Therefore, kinetic models and reactivity analyses involving the chloramination of bromide-containing waters must account for the formation and contribution of both Br₂ and BrCl to accurately predict the formation of brominated byproducts. nih.gov

Table 2: Summary of Reactivity Findings for this compound and its Intermediates This table summarizes the key research findings regarding the primary actors in bromination reactions in systems containing this compound.

| Chemical Species | Role in Bromination | Key Finding | Source(s) |

| This compound (NHBrCl) | Low intrinsic reactivity | Much less reactive than bromamines; its apparent reactivity is misleading. | nih.gov, researchgate.net |

| Bromine Chloride (BrCl) | Highly reactive intermediate | A primary "true" brominating agent in solutions where NHBrCl is formed. | nih.gov, ascelibrary.org, researchgate.net |

| Molecular Bromine (Br₂) | Highly reactive intermediate | A primary "true" brominating agent alongside BrCl. | nih.gov, ascelibrary.org, researchgate.net |

Interactions with Inorganic Species

Quenching of Bromine Radicals (Br•)

The bromine radical (Br•) is a highly reactive intermediate species hypothesized to be central to the formation of bromate (B103136) during ozonation processes. acs.orgacs.org The control of Br• concentration is therefore critical for mitigating bromate formation. Monochloramine (NH₂Cl), the precursor to this compound in many systems, has been identified as an effective quenching agent for bromine radicals. acs.orgnih.gov

The reaction between monochloramine and the bromine radical is rapid, proceeding via an electron transfer mechanism. acs.orgnih.gov This interaction effectively scavenges the highly reactive Br•, replacing it with less reactive species and thus interrupting the reaction pathways that lead to the formation of undesirable byproducts like bromate. acs.orgresearchgate.net Research utilizing γ-radiolysis has determined a high second-order rate constant for this quenching reaction. acs.orgacs.org The potential of NH₂Cl to quench Br• has been demonstrated to significantly suppress bromate formation, particularly in waters with low concentrations of dissolved organic carbon. acs.orgnih.gov

| Reactant | Radical Species | Second-Order Rate Constant (k) (M⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Monochloramine (NH₂Cl) | Bromine Radical (Br•) | 4.4 × 10⁹ | acs.orgacs.orgnih.gov |

Influence on Related Halogen Species Dynamics

The reactivity of this compound has been a subject of study, with some research suggesting that its apparent reactivity in bromination reactions may be attributable to highly reactive intermediates formed during its synthesis, such as bromine chloride (BrCl) and molecular bromine (Br₂). nih.govresearchgate.netascelibrary.org Regardless of the precise reacting species, the formation of this compound introduces pathways for bromine incorporation into both inorganic and organic compounds. nih.govacs.org For instance, the presence of bromide and the subsequent formation of brominated oxidants like this compound can enhance the formation of certain nitrogenous DBPs, such as N-nitrosodimethylamine (NDMA), from specific precursors. acs.org However, it can also lead to competitive reactions that favor the production of brominated trihalomethanes over other DBPs. acs.org The inclusion of this compound reactions in kinetic models has been shown to be necessary to accurately predict the decomposition of oxidants in complex systems like chlorinated seawater. iaea.org

Transformation Products and Reaction Stoichiometry

The stoichiometry of this compound formation and its subsequent reactions dictate its transformation pathways and the resulting products. The formation of this compound from the reaction of monochloramine with bromide is proposed to occur through a general acid-assisted Cl⁺ transfer, with bromine chloride (BrCl) as an intermediate. iwaponline.com

| Reaction | Stoichiometric Equation | Reference |

|---|---|---|

| Ammonia (B1221849) Oxidation by Halogens | 3HOX + 2NH₃ → N₂ + 3H₂O + 3H⁺ + 3X⁻ (X = Cl, Br) | iaea.org |

Analytical Methodologies for Bromochloroamine Speciation and Quantification

Challenges in Bromochloroamine Quantification

Interference from Other Halamines

A major obstacle in the accurate quantification of this compound is the interference from other halamines that are often present alongside it, such as monochloramine (NH₂Cl), dichloramine (NHCl₂), monobromamine (NH₂Br), and dibromamine (NHBr₂). researchgate.netascelibrary.org These compounds can have overlapping spectral properties and similar chemical reactivities, making it difficult to distinguish and selectively measure this compound. acs.orgnih.govacs.org For instance, in direct UV-Vis spectroscopy, the absorption peaks of different halamines can overlap, leading to inaccurate measurements. researchgate.net Similarly, colorimetric methods may not be specific to this compound, as other halamines can also react with the chemical reagents used. acs.orgnih.govacs.org

Limitations in Pure Standard Preparation

The development of any quantitative analytical method relies on the availability of pure standards for calibration. However, producing a pure solution of this compound is exceedingly difficult. researchgate.netacs.orgnih.govacs.org this compound is typically formed in a complex mixture of other halamines, and its isolation in a pure form is challenging due to its reactivity and tendency to disproportionate or decompose. researchgate.netascelibrary.org This lack of a pure standard makes it difficult to establish accurate calibration curves for most analytical techniques. utexas.edu

Spectroscopic and Spectrometric Approaches

Despite the challenges, several analytical methods have been developed to speciate and quantify this compound, with varying degrees of success and specificity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Indirect Measurement and Molar Absorption Coefficient Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the analysis of chemical compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. bioglobax.commsu.edu While direct quantification of this compound using UV-Vis is hampered by interferences, it is a valuable tool for indirect measurement and for determining its molar absorption coefficient. researchgate.netacs.orgnih.govacs.org The molar absorption coefficient is an intrinsic property of a substance that relates its absorbance to its concentration and the path length of the light through the sample. wikipedia.org

Researchers have determined the molar absorption coefficient for this compound by combining UV-Vis measurements with other analytical techniques. For example, by quantifying this compound as a derivative product (2,4,6-tribromophenol) using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and comparing this to the direct UV response at 320 nm, a molar absorption coefficient of 304 M⁻¹cm⁻¹ was established for this compound. researchgate.netacs.orgnih.govacs.org

Table 1: Molar Absorption Coefficient of this compound

| Compound | Wavelength (nm) | Molar Absorption Coefficient (M⁻¹cm⁻¹) |

| This compound (NHBrCl) | 320 | 304 |

Data sourced from studies utilizing combined HPLC-UV and direct UV-Vis measurements. researchgate.netacs.orgnih.govacs.org

Membrane Introduction Mass Spectrometry (MIMS) for Direct Speciation and Quantification

Membrane Introduction Mass Spectrometry (MIMS) has emerged as a powerful technique for the direct speciation and quantification of volatile and semi-volatile compounds in aqueous samples. wikipedia.org MIMS utilizes a semi-permeable membrane to introduce analytes directly into the mass spectrometer, which then separates and detects them based on their mass-to-charge ratio (m/z). semanticscholar.orgmdpi.com

This technique offers a significant advantage for this compound analysis because it allows for its unambiguous quantification based on its unique molecular ion at m/z 131. researchgate.netacs.orgnih.govacs.org This specificity overcomes the interference issues encountered with spectroscopic and colorimetric methods. researchgate.net A MIMS method has been developed to differentiate and quantify various chloramines and bromamines, with a detection limit of 2.9 μM for this compound. researchgate.netacs.orgnih.gov

Table 2: MIMS Parameters for Haloamine Detection

| Compound | Monitored Mass-to-Charge Ratio (m/z) |

| Monochloramine (NH₂Cl) | 53 |

| Dichloramine (NHCl₂) | 85 |

| Monobromamine (NH₂Br) | 97 |

| Dibromamine (NHBr₂) | 175 |

| This compound (NHBrCl) | 131 |

Data from a MIMS method developed for the differentiation and quantification of various haloamines. researchgate.netresearchgate.net

Hyphenated Techniques (e.g., HPLC-UV, MIMS-FT-ICR MS)

Hyphenated techniques, which combine two or more analytical methods, offer enhanced separation and detection capabilities. rjpn.orgsaapjournals.orgnih.govijpsjournal.com For this compound analysis, techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Membrane Introduction Mass Spectrometry coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (MIMS-FT-ICR MS) have shown promise.

As mentioned earlier, HPLC-UV has been instrumental in the indirect quantification of this compound by converting it to a more stable and easily detectable derivative. researchgate.netacs.orgnih.govacs.org This approach, while not a direct measurement, provides a means to overcome the limitations of direct UV spectroscopy.

The coupling of MIMS with high-resolution mass spectrometry, such as FT-ICR MS, can further improve the selectivity and sensitivity of haloamine analysis. semanticscholar.org While MIMS alone is a powerful tool, it can sometimes be affected by isobaric interferences (ions with the same nominal mass-to-charge ratio). semanticscholar.org High-resolution mass spectrometry can resolve these interferences, providing more accurate and reliable quantification. semanticscholar.org The use of MIMS-FT-ICR MS for the analysis of monochloramine has been explored, and this approach holds potential for the detailed analysis of complex haloamine mixtures that include this compound. semanticscholar.orgmdpi.com

Calibration and Detection Limit Considerations for this compound

The accurate speciation and quantification of this compound (NHBrCl) are complicated by significant analytical challenges, primarily the inability to produce a pure solution of the compound to serve as a standard. researchgate.net, nih.gov, acs.org This inherent instability necessitates indirect calibration approaches and careful consideration of detection limits for the analytical methods employed. researchgate.net, utexas.edu

Calibration Methodologies

A significant breakthrough in the quantification of this compound has been the development of a robust method utilizing Membrane Introduction Mass Spectrometry (MIMS). nih.gov Given the absence of pure this compound standards, researchers have devised a multi-step calibration process. researchgate.net, acs.org

The initial step involves determining the molar absorption coefficient for this compound. This is achieved by quantifying its concentration indirectly through a chemical reaction. This compound is reacted with 2,4-dibromophenol (B41371) to form 2,4,6-tribromophenol, which is then quantified using High-Performance Liquid Chromatography with UV detection (HPLC-UV). researchgate.net, nih.gov, acs.org The results from this quantification are then compared with the direct UV absorbance of the original this compound solution at a wavelength of 320 nm. researchgate.net, nih.gov This comparison yielded a molar absorption coefficient of 304 M⁻¹cm⁻¹. researchgate.net, nih.gov, acs.org

Once the concentration of this compound in a solution is accurately determined via this UV-spectrophotometric method, the solution can be used to calibrate the MIMS instrument. nih.gov A calibration curve is established by correlating the known concentrations from the UV measurements with the corresponding signal intensity from the MIMS, which specifically monitors the molecular ion of this compound at a mass-to-charge ratio (m/z) of 131. researchgate.net, nih.gov, researchgate.net This MIMS-based approach is considered the only method that enables the unambiguous quantification of this compound because it is based on its specific molecular mass, avoiding interferences from other haloamines that can affect colorimetric or direct UV measurement techniques. researchgate.net, nih.gov

An alternative calibration strategy involves preparing this compound dosing solutions and creating calibration curves from 1:10 dilutions. utexas.edu In this method, the this compound concentration is determined by taking the difference between the total haloamine concentration (measured by Hach Method 8021) and the monochloramine concentration (measured by Hach Method 10171), after accounting for any dibromamine present as measured by MIMS. utexas.edu

Table 1: Key Parameters for this compound Calibration using MIMS

| Parameter | Value | Method | Source(s) |

|---|---|---|---|

| Molar Absorption Coefficient | 304 M⁻¹cm⁻¹ | HPLC-UV comparison with direct UV response | researchgate.net, nih.gov, acs.org |

| UV Measurement Wavelength | 320 nm | Direct UV Spectrophotometry | researchgate.net, nih.gov |

| Mass-to-Charge Ratio (m/z) | 131 | Membrane Introduction Mass Spectrometry (MIMS) | researchgate.net, nih.gov, researchgate.net |

Detection Limit Findings

Research based on the MIMS calibration method has established a limit of detection (LOD) for this compound of 2.9 μM. researchgate.net, nih.gov, researchgate.net This concentration is equivalent to 378 μg/L or 412 μg/L when expressed as Cl₂. researchgate.net, nih.gov While this detection limit is highly valuable for mechanistic and kinetic studies on the formation and decay of disinfection byproducts, it is acknowledged that this sensitivity may not be low enough to measure the concentrations of this compound typically present in finished drinking water. nih.gov, acs.org

Studies using MIMS have also determined the detection limits for other related inorganic haloamines that are often present alongside this compound in disinfected water. researchgate.net, researchgate.net

Table 2: Detection Limits of Various Haloamines by MIMS

| Compound | Mass-to-Charge Ratio (m/z) | Limit of Detection (mg/L as Cl₂) | Source(s) |

|---|---|---|---|

| Monochloramine (NH₂Cl) | 53 | 0.034 | researchgate.net, researchgate.net |

| Dichloramine (NHCl₂) | 85 | 0.034 | researchgate.net, researchgate.net |

| Monobromamine (NH₂Br) | 97 | 0.10 | researchgate.net, researchgate.net |

| Dibromamine (NHBr₂) | 175 | 0.12 | researchgate.net, researchgate.net |

| This compound (NHBrCl) | 131 | 0.36 | researchgate.net, researchgate.net |

Note: The detection limit for this compound in this table is from a broader survey of haloamines. Specific research focusing solely on NHBrCl method development reported a limit of 2.9 μM (equivalent to 0.412 mg/L as Cl₂). researchgate.net

Computational Chemistry and Theoretical Investigations of Bromochloroamine

Prediction of Reaction Energetics and Pathways

Computational chemistry is instrumental in predicting the energetics and pathways of chemical reactions, which is especially valuable for understanding the complex formation and decomposition kinetics of species like bromochloroamine. nih.gov By modeling the potential energy surface of a reaction, researchers can identify the most likely routes from reactants to products. escholarship.org

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. wikipedia.orgblogspot.com It represents the height of the potential energy barrier separating reactants and products. wikipedia.org The Arrhenius equation provides the quantitative relationship between the activation energy, temperature, and the reaction rate constant. wikipedia.orgfsu.edu

Computational methods can calculate the activation energy by determining the energy of the transition state relative to the reactants. ucsb.edu For reactions involving halamines, these calculations are vital. For example, in the H-abstraction pathways for the reaction of indole (B1671886) with hydroxyl (•OH) and chlorine (•Cl) radicals, the activation energy for abstraction from the -NH- group was found to be significantly lower than from -CH- groups, indicating the preferred reaction site. copernicus.org While specific activation energy values for this compound reactions were not found in the provided search results, the methodology remains central to understanding its kinetics. For instance, models predicting this compound decay have been developed and fitted to experimental data, implicitly accounting for the energetics of the underlying reaction steps. nih.gov

A transition state is the highest point along the minimum-energy path of a reaction, representing a saddle point on the potential energy surface. ucsb.edu Characterizing the geometry and energy of the transition state is essential for understanding the reaction mechanism and calculating the activation energy. ucsb.edu Computationally, a transition state structure is confirmed when vibrational frequency analysis yields exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

For complex reactions, such as the formation and decomposition of this compound, multiple pathways and transition states may exist. nih.govresearchgate.net For example, the reaction of monochloramine with the bromide ion to form this compound is influenced by pH, indicating different potential transition states and pathways under varying conditions. researchgate.net Modern computational approaches, sometimes combined with machine learning, are continuously being developed to improve the speed and accuracy of locating transition state structures. rsc.orgchemrxiv.org These methods are critical for building accurate kinetic models that can predict the concentration profiles of species like this compound over time. nih.gov

Activation Energy Calculations

Mechanistic Insights from Computational Modeling

Computational modeling integrates the findings from electronic structure, molecular orbital theory, and reaction pathway analysis to provide comprehensive mechanistic insights. By simulating reactions at a molecular level, these models can explain experimental observations and predict chemical behavior under various conditions. nih.gov

For halamines, computational studies have provided crucial data where experimental measurements are difficult or uncertain. acs.orgnih.gov For example, theoretical calculations have established that the formation of certain di- and tri-halamines is more thermodynamically favorable than previously thought. nih.govresearchgate.net In the context of this compound, kinetic models have been proposed to describe its formation from monochloramine and bromide and its subsequent decomposition. nih.gov These models, which consist of several elementary reaction steps, rely on rate constants that can be either fitted to experimental data or, ideally, derived from theoretical calculations of activation energies and transition states. nih.gov

Furthermore, computational analysis can elucidate the role of different species in a reaction. For instance, studies have confirmed the existence of this compound as a product in reactions between monochloramine and various bromine sources like hypobromous acid and dibromamine, providing clarity on its formation pathways. researchgate.net By combining thermodynamic data (e.g., free energies of formation) with kinetic data (e.g., activation energies), computational chemistry helps to build a complete and predictive understanding of the chemistry of this compound.

Solvent Effects in Reaction Dynamics

The surrounding solvent medium plays a critical role in the reaction dynamics of chemical species, influencing stability, reaction rates, and equilibrium positions. rsc.org In computational chemistry, solvent effects are typically modeled using either implicit or explicit solvent models. nih.gov Implicit models represent the solvent as a continuous medium with a defined dielectric constant, offering computational efficiency. nih.gov Explicit models involve simulating individual solvent molecules around the solute, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding, at the cost of higher computational demand. rsc.orgnih.gov

The choice of model can significantly impact the results. For instance, studies on other reactions have shown that explicit solvent models can reveal more asynchronous transition states compared to implicit solvent or gas-phase calculations, highlighting the direct role of solvent molecules in the reaction pathway. nih.gov The solvent can influence reactivity by:

Stabilizing or destabilizing reactants, products, and transition states through non-covalent interactions like hydrogen bonding and dipole-dipole interactions. wikipedia.org

Altering reaction rates; an increase in solvent polarity can accelerate reactions where charge is developed in the transition state and decrease rates for reactions where charge is dispersed. wikipedia.org

Directly participating in the reaction mechanism or caging reactants and products. rsc.org

For this compound, which is primarily of interest in aqueous environments such as disinfected water, water is the most relevant solvent. Theoretical studies have focused on determining the thermodynamics of halamine species in water. acs.orgnih.gov Quantum chemical models have been employed to estimate the aqueous standard free energies of formation for various inorganic halamines, including this compound. acs.orgnih.gov These calculations, which combine high-accuracy gas-phase energies with quantum chemical estimates of Henry's law constants, provide crucial data on the stability and speciation of this compound in water, a fundamental aspect of its solvent-influenced behavior. acs.orgnih.gov Theoretical calculations also predict an aqueous acid dissociation constant (pKa) for NHBrCl of 12.5 ± 1. acs.orgnih.gov

Correlation with Experimental Kinetic Data

A key validation for any theoretical model is its ability to reproduce and predict experimental results. In the study of this compound, computational models have been developed and tested against experimental kinetic data.

A notable study performed batch experiments to investigate the kinetics of this compound formation and decomposition from the reaction of monochloramine with bromide ions. researchgate.netnih.gov The researchers found that existing models could not adequately describe the observed decay of this compound over time. researchgate.netnih.gov Consequently, they proposed an extended kinetic model that included reactions for:

Monochloramine autodecomposition

Decay of bromamines in the presence of bromide

this compound formation

this compound decomposition

The rate constants for these reactions were determined by fitting the model to 11 sets of experimental data that covered a range of pH values and initial reactant concentrations. researchgate.netnih.gov The resulting model was then used to predict the concentration profiles of both monochloramine and this compound. The predictions showed good agreement with the experimental data across most of the tested conditions. nih.gov However, some deviations were observed at low pH and high bromide concentrations, indicating areas where the model could be further refined. nih.gov This iterative process of combining experimental kinetics with computational modeling is crucial for developing a robust understanding of complex reaction systems. nih.gov

Development of Predictive Models for this compound Reactivity

Building on kinetic and mechanistic studies, the development of predictive models represents a frontier in computational chemistry. cecam.org These models, often leveraging machine learning (ML) and quantitative structure-activity relationship (QSAR) principles, aim to forecast the reactivity of a compound under various conditions without the need for extensive experimentation. chemrxiv.orgresearchgate.net

For a given reaction, ML models are trained on large datasets of experimental or computational data. imist.ma The models learn the complex relationships between input features (molecular descriptors and reaction conditions) and the output (e.g., reaction rate, yield, or product selectivity). imist.mawustl.edu While specific, publicly-documented predictive models exclusively for this compound reactivity are not prevalent, the methodology for creating them is well-established.

The development of such a model for this compound would involve:

Data Collection: Assembling a comprehensive dataset from experimental studies, such as those investigating its formation and decay kinetics. researchgate.netnih.gov

Feature Engineering: Defining a set of relevant descriptors. For this compound, these would include reaction conditions and molecular properties.

Model Training and Validation: Using ML algorithms (e.g., gradient boosting, neural networks, or gaussian process regression) to train a model on the dataset. researchgate.netchemrxiv.org The model's predictive power would then be rigorously validated against data not used in the training process. researchgate.net

By integrating fundamental mechanistic principles with machine learning, such models can achieve high accuracy in predicting experimental outcomes. researchgate.net For this compound, a validated predictive model could significantly accelerate research and application, for instance, by optimizing its formation for use as a disinfectant or by predicting its decay and byproduct formation in drinking water systems under diverse conditions.

Environmental Fate and Transformation in Aqueous Systems

Occurrence and Persistence in Natural and Engineered Water Systems

Bromochloroamine (NHBrCl) is an inorganic haloamine that can form during chloramination of water containing bromide. researchgate.netresearchgate.net This process is common in drinking water distribution systems. researchgate.net The presence of bromide in raw water sources, which can range from 10 to 2000 µg/L, facilitates the formation of this compound when monochloramine (NH2Cl) is used as a disinfectant. researchgate.net

The formation of this compound is a significant pathway for the decay of monochloramine. researchgate.net For instance, at a pH of 7, with a monochloramine concentration of 2 mg/L and a bromide concentration of 1 mg/L, the formation of this compound can account for up to 15% of monochloramine decay within the first 24 hours. researchgate.net The persistence of this compound is influenced by several factors, including pH and the concentrations of bromide, phosphate (B84403), and ammonia (B1221849). researchgate.net Its concentration tends to increase to a maximum before gradually decreasing. researchgate.net

In saline or estuarine waters, the chlorination of ammonia-rich waters can lead to a mixture of monochloramine, this compound, bromamines, or free bromine, depending on conditions like pH, temperature, salinity, chlorine dose, and ammonia concentration. osti.gov The competition between the reaction of hypochlorous acid with ammonia and with bromide dictates the dominant species formed. osti.gov Generally, lower salinity waters with higher ammonia content favor monochloramine formation, while higher salinity and bromide concentrations favor the formation of bromine compounds. osti.gov

The stability of chloramine (B81541) residuals, including this compound, is a key reason for their use in long water distribution systems, as they can persist for up to 20 days, ensuring microbiological quality. water360.com.au However, the formation of this compound is also linked to the formation of brominated disinfection byproducts (Br-DBPs), which are of concern due to their potential toxicity. ca.gov

Chemical Transformation Pathways in Aquatic Environments

The hydrolysis of this compound is a key transformation pathway in aqueous systems. While detailed kinetic studies specifically on the hydrolysis of this compound are not extensively available in the provided results, the general principles of haloamine chemistry suggest it will undergo hydrolysis. For context, the hydrolysis of other related bromine compounds has been studied. For instance, the hydrolysis of aqueous bromine (Br2) to form hypobromous acid (HOBr), hydrogen ions (H+), and bromide ions (Br-) has a reported equilibrium constant (K1) of (3.5 ± 0.1) × 10⁻⁹ M² at 25.0 °C and near zero ionic strength, with an enthalpy of 62 ± 1 kJ mol⁻¹. acs.org The reverse reaction rate constant (k-1) for HOBr + H+ + Br- is (1.6 ± 0.2) × 10¹⁰ M⁻² s⁻¹ at 0.50 M ionic strength and 25.0 °C. acs.org This reaction is general-acid-assisted. acs.org The corresponding hydrolysis rate constant for aqueous bromine (k1) is 97 s⁻¹, and this reaction is general-base-assisted. acs.org

In the context of chloramination, small amounts of hypobromous acid (HOBr) can also be formed from the hydrolysis of chloramines (via hypochlorous acid reacting with bromide) or bromamines. researchgate.net The decomposition of this compound is influenced by factors such as pH and the presence of other species like phosphate and ammonia. researchgate.net For example, the maximum concentration of this compound reached during its formation and decomposition cycle decreases with increasing phosphate and ammonia concentrations. researchgate.net

The following table provides an interactive look at the equilibrium constant for bromine hydrolysis under different conditions.

| Temperature (°C) | Ionic Strength (M) | Equilibrium Constant (K1) (M²) |

| 25.0 | ~0 | (3.5 ± 0.1) × 10⁻⁹ |

| 25.0 | 0.50 | (6.1 ± 0.1) × 10⁻⁹ |

Data sourced from Beckwith et al. acs.org

The photolytic degradation of haloamines is a significant transformation pathway in sunlit aquatic environments. The efficiency of this degradation is determined by the quantum yield, which is the number of molecules transformed per photon absorbed. numberanalytics.com While specific quantum yields for this compound are not detailed in the provided search results, the photolysis of related free chlorine species like hypochlorous acid (HOCl) and hypochlorite (B82951) (OCl⁻) has been studied. At low to moderate concentrations (3.5 to 70 mg Cl/L) and a wavelength of 254 nm, the quantum yields for HOCl and OCl⁻ are 1.0 ± 0.1 and 0.9 ± 0.1, respectively. researchgate.net However, at higher concentrations, the quantum yield for HOCl photolysis increases significantly. researchgate.net

The photolysis of pyrene (B120774), a polycyclic aromatic hydrocarbon, provides an example of how quantum yields are determined in aqueous solutions. The quantum yield for pyrene photodecomposition in aerated water was found to be (2.11 ± 0.14) × 10⁻³, which is consistent with previously published values. dss.go.th This highlights that oxygen plays a crucial role in the photochemical degradation mechanism. dss.go.th

The wavelength of UV light significantly affects the photolysis of target pollutants and the quantum yields of the reactive species generated. researchgate.net Generally, degradation is most efficient when the wavelength of irradiation closely matches the maximum molar absorption coefficients of the target compounds. researchgate.net The photolysis of haloamines like monochloramine (NH₂Cl) and dichloramine (NHCl₂) produces reactive radicals such as •NH₂ and Cl•, with the quantum yields being wavelength-dependent. researchgate.netacs.org It is expected that this compound would undergo similar photolytic processes, generating reactive bromine and chlorine species.

| Compound | Condition | Quantum Yield (mol/Einstein) |

| Hypochlorous Acid (HOCl) | 254 nm, 3.5-70 mg Cl/L | 1.0 ± 0.1 |

| Hypochlorite (OCl⁻) | 254 nm, 3.5-70 mg Cl/L | 0.9 ± 0.1 |

| Pyrene | Aerated water | (2.11 ± 0.14) × 10⁻³ |

Data sourced from Jin et al. researchgate.net and Fasnacht & Blough dss.go.th

Hydrolysis Processes

Role in the Transformation of Nitrogenous and Bromine-Containing Compounds

This compound plays a role in the transformation of various compounds in water. During chloramination in the presence of bromide, this compound is formed from the reaction of monochloramine with bromide. researchgate.net This process is a key factor in the decay of monochloramine. researchgate.net

This compound, along with other bromamines, is involved in the formation of brominated disinfection byproducts (Br-DBPs). ca.gov Modeling studies have indicated that this compound and monobromamine are the major species responsible for the formation of these byproducts. ca.gov It is also implicated in reactions with organic matter. For instance, it has been assumed to have reactivity similar to bromamines in oxidation and substitution reactions with organic constituents. researchgate.net However, recent research suggests that this compound itself is less reactive than bromamines in substitution reactions, and that highly reactive intermediates like bromine chloride (BrCl) and molecular bromine (Br₂) may be the true brominating agents in solutions where this compound is formed. researchgate.net

Furthermore, monochloramine can quench bromine radicals (Br•), which are key intermediates in the formation of bromate (B103136) during ozonation. nih.gov The rapid reaction between monochloramine and Br• (k = 4.4 × 10⁹ M⁻¹ s⁻¹) can significantly reduce bromate formation. nih.gov This suggests that in systems where both ozonation and chloramination are practiced, the presence of monochloramine (and potentially its derivatives like this compound) could mitigate the formation of bromate. nih.gov

Modeling Environmental Distribution and Dissipation

Modeling is a crucial tool for understanding the environmental fate of chemicals like this compound. fepbl.com Integrated simulation frameworks are used to assess the impact of chemical pollutants in aquatic systems by combining knowledge of hydrodynamics, water quality, ecological processes, and chemical fate and transport. fepbl.com These models can simulate the complex interactions between physical, chemical, and biological processes, providing insights into pollutant dispersion and transformation. fepbl.com

For disinfection byproducts and their precursors, models are essential for predicting their spatial and temporal variations in source water, which helps in developing strategies to mitigate their formation. researchgate.net Kinetic models are particularly important for predicting the formation and decay of species like this compound. For example, a model for monochloramine decay in distribution systems considers factors like its reaction with natural organic matter and bromide. researchgate.net

The development of predictive models for the transformation pathways of organic pollutants during chemical oxidation is an active area of research. nih.gov Advanced deep learning frameworks, such as TP-Transformer, are being developed to predict the structures of transformation products and their formation pathways with high accuracy. nih.gov

Environmental fate models (EFMs) are also used to estimate the distribution of engineered nanomaterials in surface waters, and similar principles can be applied to other chemical species. mdpi.com These models can be categorized into material flow analysis models, multimedia compartmental models, and spatial river/watershed models, each offering different levels of spatial and temporal resolution. mdpi.com These models incorporate key fate processes such as aggregation, dissolution, and photoreaction. mdpi.com

Q & A

Q. What are the primary analytical challenges in quantifying bromochloroamine in aqueous systems, and what methodological approaches address them?

this compound quantification is complicated by interference from other haloamines during UV detection or colorimetric assays. A validated approach involves membrane introduction mass spectrometry (MIMS) calibrated against UV absorption at 320 nm (molar absorption coefficient: 304 M⁻¹ cm⁻¹). This method achieves a detection limit of 2.9 μM . Researchers should also optimize sample preparation (e.g., pH control) to minimize competing reactions with phenolic compounds.

Q. How can researchers ensure reproducibility in synthesizing this compound for experimental studies?

Synthesis protocols must include rigorous documentation of reaction conditions (e.g., molar ratios of precursors, temperature, and reaction time). For peer validation, experimental sections in publications should detail purification steps (e.g., column chromatography) and characterization data (e.g., NMR, FTIR). If reproducing methods from literature, cross-referencing purity validation techniques (e.g., HPLC retention times) is critical .

Q. What factors influence the stability of this compound in environmental matrices, and how can these be controlled during experiments?

Stability is pH-dependent, with degradation accelerated in acidic or alkaline conditions. To mitigate this, buffer systems (e.g., phosphate buffer at pH 7–8) are recommended. Researchers should also avoid exposure to UV light and metal contaminants by using amber glassware and chelating agents. Kinetic studies under controlled conditions (e.g., temperature-regulated reactors) are essential for modeling degradation pathways .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in this compound’s reactivity reported across studies?

Discrepancies often arise from unaccounted variables like trace metal ions or dissolved organic matter. A tiered experimental approach is advised:

- Step 1: Conduct controlled batch experiments with ultra-pure water to establish baseline reactivity.

- Step 2: Introduce individual environmental variables (e.g., humic acid, Fe²⁺) systematically.

- Step 3: Use multivariate statistical analysis (e.g., PCA) to identify dominant factors influencing reactivity .

Q. What advanced spectroscopic or computational methods are emerging for studying this compound’s reaction mechanisms?

Time-resolved Raman spectroscopy and density functional theory (DFT) simulations are gaining traction. Raman spectroscopy can track intermediate species during this compound decomposition, while DFT models predict transition states in its reaction pathways. These methods require calibration with isotopic labeling (e.g., ¹⁵N-labeled compounds) to validate mechanistic hypotheses .

Q. How should researchers address gaps in toxicological data for this compound while ensuring ethical and methodological rigor?

Prioritize in vitro models (e.g., human cell lines) over animal testing to assess cytotoxicity and genotoxicity. Use high-throughput screening (HTS) platforms to evaluate dose-response relationships. For ecological studies, mesocosm experiments simulating natural ecosystems can provide data on bioaccumulation without direct environmental release .

Methodological Guidelines

- Data Contradiction Analysis: When conflicting results arise, apply the "triangulation" method: validate findings using at least two independent analytical techniques (e.g., MIMS and ion chromatography) .

- Literature Review: Use specialized chemistry databases (e.g., SciFinder, Reaxys) to identify peer-reviewed studies. Avoid non-peer-reviewed sources (e.g., commercial websites) .

- Ethical Compliance: For studies involving human or environmental samples, obtain institutional review board (IRB) approval and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.